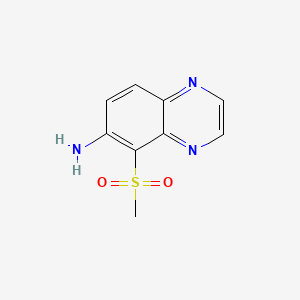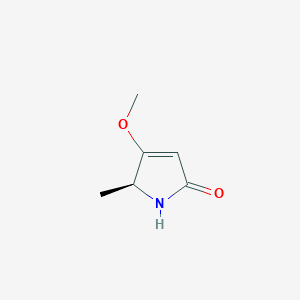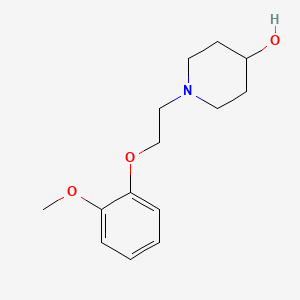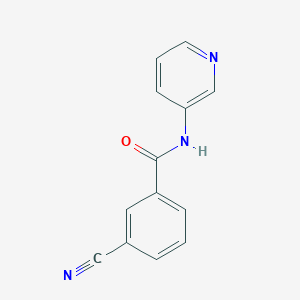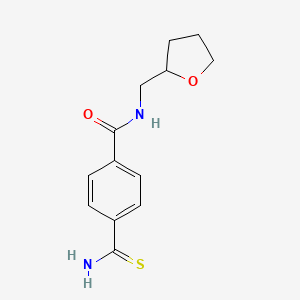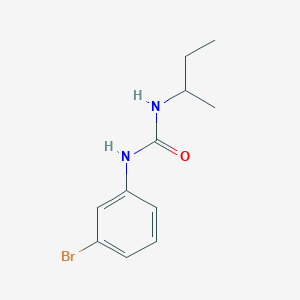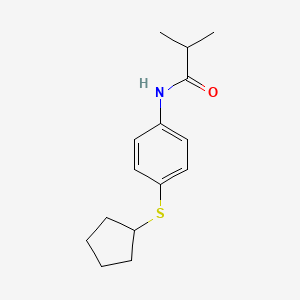
2-((2-Hydroxyethyl)(propyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Hydroxyethyl)(propyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a propylamino group, and a methylpiperidinyl group. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)(propyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methylpiperidine with an appropriate alkylating agent to introduce the hydroxyethyl and propylamino groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality. The process typically includes purification steps such as distillation or chromatography to remove impurities and achieve the desired concentration of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxyethyl)(propyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler amines or alcohols.
Scientific Research Applications
2-((2-Hydroxyethyl)(propyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((2-Hydroxyethyl)(propyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Hydroxyethyl)(methyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one
- 2-((2-Hydroxyethyl)(ethyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one
- 2-((2-Hydroxyethyl)(butyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 2-((2-Hydroxyethyl)(propyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(propyl)amino]-1-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C13H26N2O2/c1-3-7-14(9-10-16)11-13(17)15-8-5-4-6-12(15)2/h12,16H,3-11H2,1-2H3 |
InChI Key |
CYXYOBJERMKJBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCO)CC(=O)N1CCCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


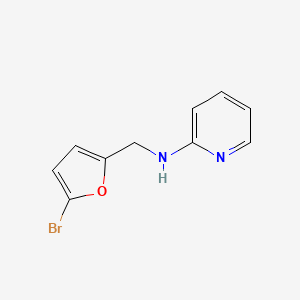
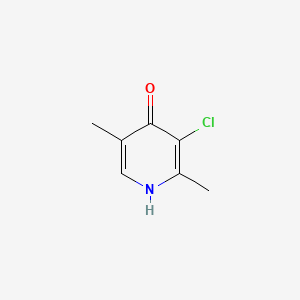
![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)

